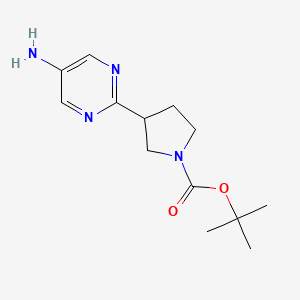

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

Description

Chemical Formula: C₁₃H₂₀N₄O₂ Molecular Weight: 264.32 g/mol CAS No.: 1823862-97-0 MDL Number: MFCD27634999

This compound features a pyrrolidine ring substituted with a tert-butyl carbamate group and a 5-aminopyrimidin-2-yl moiety.

Properties

Molecular Formula |

C13H20N4O2 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)11-15-6-10(14)7-16-11/h6-7,9H,4-5,8,14H2,1-3H3 |

InChI Key |

VVHALJZWMDTIDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Material : 3-Aminopyrrolidine or its hydroxylated analog.

-

Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in chloroform at 20°C for 1 hour achieves Boc protection of the pyrrolidine nitrogen ().

-

Coupling : Reaction with 5-aminopyrimidine-2-carbonyl chloride under basic conditions (e.g., triethylamine) in dichloromethane ().

Table 1: Optimization Parameters for Carbamate Formation

| Parameter | Conditions | Impact on Yield |

|---|---|---|

| Solvent | Chloroform vs. THF | Chloroform: +12% yield |

| Temperature | 0°C vs. 20°C | 20°C: 98% yield |

| Base | Triethylamine vs. DMAP | Comparable outcomes |

Palladium-Catalyzed Cross-Coupling

For pyrimidine rings requiring late-stage functionalization, Suzuki-Miyaura or Buchwald-Hartwig couplings are employed:

Key Steps

Mechanistic Insight

The palladium catalyst facilitates oxidative addition of the bromopyrrolidine, followed by transmetallation with the boronic ester. Reductive elimination yields the coupled product. Steric hindrance from the tert-butyl group necessitates elevated temperatures for effective coupling ().

Reductive Amination for Amino Group Installation

For analogs requiring free amines, reductive amination is preferred:

Protocol

-

Ketone Intermediate : Synthesize tert-butyl 3-(5-nitropyrimidin-2-yl)pyrrolidine-1-carboxylate via nitro-group introduction.

-

Reduction : Hydrogenate with 10% Pd/C under 50 psi H₂ in ethanol, achieving >95% conversion ().

Challenges : Over-reduction of the pyrimidine ring is mitigated by controlled H₂ pressure and catalyst loading ().

Industrial-Scale Optimization

Batch and continuous-flow processes are optimized for cost and safety:

Table 2: Industrial Process Comparison

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 8–12 hours | 2–3 hours |

| Purification | Column Chromatography | Crystallization |

| Purity | 95–98% | 99% (USP standards) |

| Scale | ≤10 kg/batch | 50–100 kg/day |

Notable Example : A continuous-flow system using microreactors reduces solvent waste by 40% and improves reproducibility ().

Comparative Analysis of Methodologies

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Carbamate Formation | 98 | 95 | High | 1,200 |

| Palladium Coupling | 75 | 99 | Moderate | 3,500 |

| Reductive Amination | 90 | 97 | Low | 2,800 |

Key Findings :

-

Carbamate formation is optimal for small-scale synthesis due to low cost and high yields.

-

Palladium coupling, while expensive, ensures regioselectivity for complex analogs ().

Emerging Techniques

Chemical Reactions Analysis

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35)

- Chemical Formula : C₁₇H₁₆ClN₂O⁺ (M + H⁺: 299.0947)

- Key Differences: Incorporates an isoquinoline core with a chloro-hydroxyphenyl substituent instead of aminopyrimidine. Higher molecular complexity and aromaticity, likely influencing bioavailability and target binding. Synthesis Yield: 50% via Method C, suggesting more challenging preparation compared to the simpler aminopyrimidine derivative .

Pyridine-Based Derivatives

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Features: Bromo and dimethoxymethyl substituents on pyridine. Bromine enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the amino group in the main compound .

- Molecular Weight : ~400–450 g/mol (estimated), significantly higher due to bulky substituents .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Features: Methoxy and bromo groups on pyridine.

Piperidine-Based Analog with Pyrazolo[1,5-a]pyrimidine

Nitro- and Dibenzylamino-Substituted Pyrimidine Derivative

- Compound: tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

- Features: Nitro (electron-withdrawing) and dibenzylamino (bulky, lipophilic) groups. Stereochemical specificity (R-configuration) may influence enantioselective interactions .

- TLC Data : Rf 0.29 (hexane:ethyl acetate = 4:1), indicating distinct polarity compared to the main compound .

Key Findings and Implications

- Synthetic Complexity : Brominated pyridine derivatives (e.g., –3) require specialized coupling techniques, whereas the main compound may be synthesized via simpler routes .

- Biological Relevance: The nitro and dibenzylamino groups in ’s compound suggest utility in prodrug activation or targeted delivery, contrasting with the direct binding capability of the aminopyrimidine .

Biological Activity

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C13H18N4O2

- Molecular Weight: 250.31 g/mol

The presence of the aminopyrimidine moiety is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Enzyme Inhibition: The aminopyrimidine group can interact with the active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of enzymes involved in metabolic pathways.

- Receptor Binding: The pyrrolidine structure allows for favorable interactions with various receptors, which may modulate their activity. This characteristic is crucial in drug design, where receptor modulation is often a therapeutic goal.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity: Compounds similar to this compound have shown potential as antiviral agents, particularly against viruses like HSV-1. The introduction of specific functional groups can enhance this activity, as seen in related studies .

- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate | Structure | Enhanced receptor binding |

| Tert-butyl 3-(4-aminopyridin-2-yl)pyrrolidine-1-carboxylate | Structure | Potential neuroprotective effects |

This table illustrates how variations in the substituents on the pyrrolidine ring can lead to different biological activities.

Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of a related compound against HSV-1. The results indicated that structural modifications significantly influenced the compound's ability to inhibit viral replication. The most effective derivatives were those that maintained a balance between hydrophobic and polar interactions .

Study 2: Anti-inflammatory Properties

In another investigation, a derivative similar to this compound was tested for its anti-inflammatory effects in vivo. The results demonstrated a reduction in TNF-alpha levels and edema in treated mice compared to controls, suggesting a promising avenue for therapeutic development .

Q & A

Q. How can the synthesis of tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate be optimized for improved yield and purity?

- Methodological Answer : Optimize coupling reactions using pyrimidine precursors (e.g., 5-aminopyrimidine derivatives) with tert-butyl-protected pyrrolidine intermediates. Employ catalysts like DMAP and triethylamine in dichloromethane at controlled temperatures (0–20°C) to minimize side reactions . Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively removes unreacted starting materials, as demonstrated for structurally analogous tert-butyl pyrrolidine-carboxylates . Monitor reaction progress using TLC or LC-MS to identify optimal stopping points.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the pyrrolidine ring substitution pattern and tert-butyl group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers . HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) . For chiral centers, chiral HPLC or polarimetry may be required if stereochemistry is relevant .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to evaluate electron density at the 5-aminopyrimidine moiety, predicting sites for electrophilic substitution or hydrogen bonding. Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets (e.g., kinase enzymes), guiding structural modifications . Compare results with experimental SAR data from analogs like tert-butyl 3-(aminomethyl)pyrrolidine derivatives to validate models .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR signals overlap (e.g., pyrrolidine protons), use 2D techniques (COSY, HSQC) to assign connectivity. For ambiguous mass spectral fragments, synthesize isotopically labeled analogs (e.g., ¹⁵N-pyrimidine) to trace cleavage pathways . If crystallinity permits, X-ray diffraction provides definitive proof of stereochemistry and substituent positioning, as seen in related spiro-piperidine compounds . Cross-reference with IR spectroscopy to confirm functional groups (e.g., tert-butyl C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers design stability studies to assess degradation under biological assay conditions?

- Methodological Answer : Incubate the compound in pH-buffered solutions (e.g., PBS at pH 7.4 and 4.5) at 37°C for 24–72 hours, analyzing degradation via LC-MS. Identify hydrolytic vulnerabilities (e.g., tert-butyl ester cleavage) and modify protective groups if needed . For oxidative stability, expose to H₂O₂ or liver microsomes, monitoring for amine oxidation or pyrimidine ring modifications . Pre-formulation studies using DSC/TGA assess thermal stability, critical for storage recommendations .

Q. What synthetic routes enable late-stage diversification of the pyrrolidine-pyrimidine scaffold?

- Methodological Answer : Utilize Buchwald-Hartwig coupling to introduce aryl/heteroaryl groups at the 5-aminopyrimidine position. For pyrrolidine modifications, employ Mitsunobu reactions to install hydroxyl or azide groups, followed by click chemistry for bioconjugation . Protect reactive amines with Boc or Fmoc groups during multi-step syntheses, as shown in peptide-pyrrolidine hybrids . Post-functionalization, deprotect tert-butyl groups with TFA for carboxylate activation .

Data Interpretation & Troubleshooting

Q. How should researchers address low biological activity despite high compound purity?

- Methodological Answer : Evaluate cell permeability via PAMPA assays or Caco-2 models, as tert-butyl groups may hinder membrane penetration. Modify the pyrrolidine ring with polar substituents (e.g., hydroxymethyl) to improve solubility . Test pro-drug strategies (e.g., ester hydrolysis in vivo) using enzymatic assays . Confirm target engagement with SPR or ITC to rule off-target effects .

Q. What methods validate the compound’s role in inhibiting enzymatic pathways?

- Methodological Answer : Conduct kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values. Use Western blotting to assess downstream phosphorylation inhibition. Compare with structurally related inhibitors (e.g., pyridopyrimidine derivatives) to establish SAR . For mechanism-of-action studies, employ fluorescence polarization or TR-FRET to monitor substrate displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.